![molecular formula C21H28N2O3S2 B2736376 5-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034311-54-9](/img/structure/B2736376.png)
5-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a sulfonyl group, and a tetrahydrothieno[3,2-c]pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions involving the formation of the piperidine ring and the attachment of the sulfonyl group .Molecular Structure Analysis
The molecular structure of this compound can be elucidated using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, IR, and EI-MS .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a similar compound has a molecular weight of 358.4 g/mol.Applications De Recherche Scientifique
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds with structural similarities to the mentioned chemical, have been explored for their insecticidal properties. For instance, certain pyridine compounds have shown significant insecticidal activity against cowpea aphid, with one derivative performing about four times better than the commercial insecticide acetamiprid. These findings suggest potential agricultural applications for pyridine-based compounds in pest management strategies (Bakhite et al., 2014).
Arylsulfonamide Derivatives in CNS Disorders
Arylsulfonamide derivatives of (aryloxy)ethyl piperidines have been investigated for their selectivity and multifunctional profiles against various receptors, including the 5-HT7 receptor. Research indicates these compounds' potential in treating complex diseases, highlighting their applications in developing treatments for central nervous system (CNS) disorders (Canale et al., 2016).
Antimicrobial Activity of Heterocycles
The synthesis and antimicrobial activity of new heterocycles based on sulfonamido moieties have been explored, indicating that these compounds possess promising antimicrobial properties. Such research underscores the potential pharmaceutical applications of pyridine derivatives in developing new antimicrobial agents (El‐Emary et al., 2002).
Applications in Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition efficiencies on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This research has applications in materials science, particularly in developing new corrosion inhibitors for industrial applications (Kaya et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
5-[1-(4-ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S2/c1-3-26-20-5-4-19(14-16(20)2)28(24,25)23-11-6-18(7-12-23)22-10-8-21-17(15-22)9-13-27-21/h4-5,9,13-14,18H,3,6-8,10-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPVWGITZCODOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
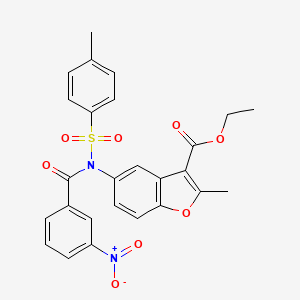
![6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide](/img/structure/B2736297.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2736299.png)
![4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2736302.png)

![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2736304.png)
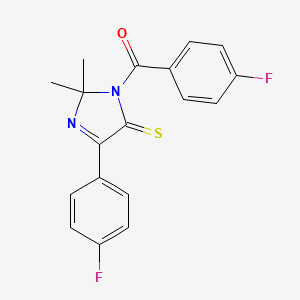
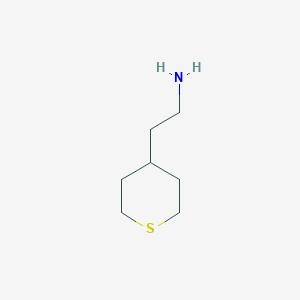
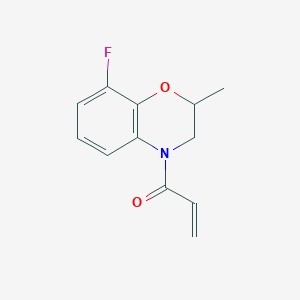
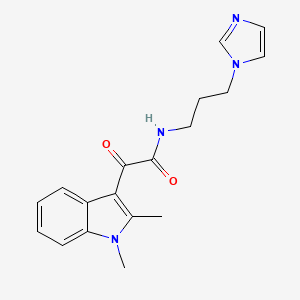
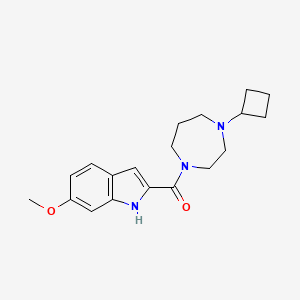
![3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2736314.png)
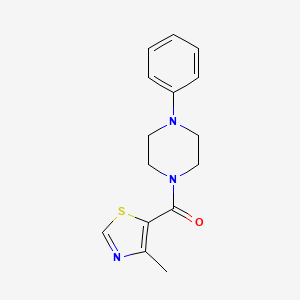
![3-[(1-{3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl}piperidin-4-yl)methyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2736316.png)
